molecular formula C11H15IN2O B1298615 N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 677327-29-6

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1298615
CAS No.: 677327-29-6
M. Wt: 318.15 g/mol
InChI Key: LRQWADXLVLGBSY-UHFFFAOYSA-N
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Description

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQWADXLVLGBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359637
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677327-29-6
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Reactant of Route 5
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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Reactant of Route 6
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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

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